molecular formula C11H15NO5 B12592445 oxalic acid;N-phenylmethoxyethanamine CAS No. 650635-27-1

oxalic acid;N-phenylmethoxyethanamine

Katalognummer: B12592445
CAS-Nummer: 650635-27-1
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: HZDKPSHEGRJFNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxalic acid;N-phenylmethoxyethanamine is a compound that combines oxalic acid, a well-known organic acid, with N-phenylmethoxyethanamine, an amine derivativeIt is known for its chelating properties and its role in various biological and industrial processes . N-phenylmethoxyethanamine is an organic compound that contains both amine and ether functional groups, making it versatile in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-phenylmethoxyethanamine typically involves the reaction of oxalic acid with N-phenylmethoxyethanamine under controlled conditions. One common method is to dissolve oxalic acid in a suitable solvent, such as water or ethanol, and then add N-phenylmethoxyethanamine. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then purified through recrystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Oxalic acid;N-phenylmethoxyethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Oxalic acid;N-phenylmethoxyethanamine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a diagnostic tool.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of oxalic acid;N-phenylmethoxyethanamine involves its interaction with molecular targets through its functional groups. The oxalic acid component can chelate metal ions, affecting various biochemical pathways. The N-phenylmethoxyethanamine part can interact with receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxalic acid;N-phenylmethoxyethanamine is unique due to its combination of oxalic acid’s strong chelating properties and N-phenylmethoxyethanamine’s versatile functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in diverse scientific and industrial applications .

Eigenschaften

CAS-Nummer

650635-27-1

Molekularformel

C11H15NO5

Molekulargewicht

241.24 g/mol

IUPAC-Name

oxalic acid;N-phenylmethoxyethanamine

InChI

InChI=1S/C9H13NO.C2H2O4/c1-2-10-11-8-9-6-4-3-5-7-9;3-1(4)2(5)6/h3-7,10H,2,8H2,1H3;(H,3,4)(H,5,6)

InChI-Schlüssel

HZDKPSHEGRJFNT-UHFFFAOYSA-N

Kanonische SMILES

CCNOCC1=CC=CC=C1.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.